Deoxycohumulone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H27O4- |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3,5-dihydroxy-2,6-bis(3-methylbut-2-enyl)-4-(2-methylpropanoyl)phenolate |
InChI |
InChI=1S/C20H28O4/c1-11(2)7-9-14-18(22)15(10-8-12(3)4)20(24)16(19(14)23)17(21)13(5)6/h7-8,13,22-24H,9-10H2,1-6H3/p-1 |
InChI Key |
KKFIZYKKQLWBKH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)[O-])CC=C(C)C)O |
Synonyms |
deoxycohumulone |
Origin of Product |
United States |
Natural Occurrence and Biological Context
Presence and Distribution in Humulus lupulus (Hops)
In Humulus lupulus, or the hop plant, deoxycohumulone functions as an intermediate in the biosynthesis of bitter acids. nih.gov Specifically, it is the direct precursor to cohumulone (B117531), one of the three main analogues of alpha-acids, alongside humulone (B191422) and adhumulone. researchgate.netacademicjournals.org The biosynthesis pathway involves the condensation of three molecules of malonyl-CoA with a starter molecule, isobutyryl-CoA, a reaction catalyzed by valerophenone (B195941) synthase, to produce this compound. researchgate.netfrontiersin.org This precursor is then oxidized by humulone synthase to form the final alpha-acid, cohumulone. nih.gov
The synthesis and accumulation of this compound and other bitter acid precursors are localized within specialized structures on the female hop cone called glandular trichomes, or lupulin glands. nih.govnih.govcropj.com These glands produce a yellow, resinous powder called lupulin, which contains the compounds that are valuable in the brewing industry, including bitter acids and essential oils. cropj.commdpi.comagriculturejournals.cz The density of these lupulin glands on the hop cone correlates with the potential content of these secondary metabolites. nih.gov
The concentration of cohumulone, and by extension its precursor this compound, is a genetically determined trait that varies significantly among different hop varieties. nih.gov Hop cultivars are often categorized based on their chemical profiles, including the relative percentage of cohumulone as part of the total alpha-acids. Aroma hops generally have a lower cohumulone content, while some high-alpha or bittering hops can have substantially higher levels. agriculturejournals.czbeersmith.com This variation is a key characteristic used by brewers in hop selection. beersmith.com
Table 1: Cohumulone Content in Selected Hop Varieties Cohumulone content is presented as a percentage of the total alpha-acids. This level is indicative of the relative biosynthesis of its precursor, this compound, in that variety.
| Hop Variety | Typical Cohumulone Content (% of α-acids) | Primary Use |
| Saaz | 23 - 26% | Aroma |
| Vanguard | 16 - 18% | Aroma |
| Hallertauer | 22 - 28% | Aroma |
| Cascade | 33 - 37% | Aroma/Dual-Purpose |
| Chinook | 29 - 34% | Dual-Purpose/Bittering |
| Magnum | 21 - 29% | Bittering |
| Topaz | 48 - 52% | Bittering |
| Vic Secret | 50 - 56% | Bittering |
Data sourced from multiple references. academicjournals.orgagriculturejournals.czbeersmith.commdpi.com
Identification as a Biosynthetic Precursor in Other Botanical Species (e.g., Hypericum perforatum)
Beyond the hop plant, this compound has been identified as a key biosynthetic precursor in other botanical species. Notably, it serves as an intermediate in the formation of hyperforin (B191548), a major active constituent in Hypericum perforatum, commonly known as St. John's Wort. edulll.grnih.govebi.ac.ukebi.ac.uk Hyperforin is a complex polyprenylated acylphloroglucinol, and research has shown that its phloroglucinol (B13840) core derives from this compound. edulll.grcore.ac.uk Studies involving the administration of isotopically labeled glucose to H. perforatum sprouts confirmed that the phloroglucinol moiety of hyperforin is generated through a polyketide-type mechanism, consistent with the biosynthetic pathway of this compound. nih.govresearchgate.net The identification of this compound as a precursor to hyperforin highlights a shared biochemical pathway between Humulus lupulus and Hypericum perforatum. edulll.grnih.gov
Biosynthetic Pathways and Enzymology of Deoxycohumulone
Precursor Supply for Polyketide Synthesis
The biosynthesis of deoxycohumulone is dependent on a steady supply of specific precursor molecules. These are derived from primary metabolic pathways within the plant, highlighting the integration of secondary metabolite production with central metabolism.
Role of Malonyl-CoA
Malonyl-CoA serves as the fundamental building block for the polyketide backbone of this compound. nih.gov It functions as the extender unit in the polyketide synthesis, providing the two-carbon units necessary for chain elongation. wikipedia.org The formation of malonyl-CoA from the carboxylation of acetyl-CoA is a critical regulatory step in fatty acid and polyketide biosynthesis. quora.comyoutube.com In the context of this compound synthesis, three molecules of malonyl-CoA are condensed with a starter molecule to form the characteristic phloroglucinol (B13840) ring structure. nih.govfrontiersin.org
Branched-Chain Acyl-CoAs from Amino Acid Catabolism (e.g., Isobutyryl-CoA)
The specific starter unit for this compound biosynthesis is isobutyryl-CoA. researchgate.netnih.gov This branched-chain acyl-CoA is derived from the catabolism of the branched-chain amino acid (BCAA) valine. nih.govfrontiersin.org The degradation of BCAAs, including valine, leucine, and isoleucine, provides the various starter molecules for the different analogues of bitter acids. mdpi.comnih.gov Gene expression studies have shown that the enzymes involved in BCAA catabolism are highly expressed in the lupulin glands of hops, the primary site of bitter acid synthesis. frontiersin.orgnih.gov Specifically, the enzymes HlCCL2 and HlCCL4, which are carboxyl-CoA ligases, are involved in the formation of these branched-chain acyl-CoAs. nih.govfrontiersin.org HlCCL4, in particular, shows specificity for isobutyric acid, the precursor to isobutyryl-CoA. nih.gov
Contribution of the Methyl-D-Erythritol 4-Phosphate (MEP) Pathway for Prenyl Donors
The prenyl groups that are later added to the this compound precursor are derived from the methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comcapes.gov.br This plastidial pathway synthesizes the five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comwur.nl DMAPP serves as the direct prenyl donor for the prenylation steps in bitter acid biosynthesis. mdpi.comnih.gov Transcriptome analysis has confirmed that the genes encoding the enzymes of the MEP pathway are specifically expressed at high levels in the lupulin glands. nih.govresearchgate.net
Key Enzymatic Transformations Leading to this compound
The assembly of the this compound molecule is orchestrated by a series of specific enzymatic reactions, starting with the formation of the polyketide core and followed by subsequent modifications.
Valerophenone (B195941) Synthase (VPS) Catalysis of Polyketide Moiety Formation
The initial and committing step in the biosynthesis of the this compound backbone is catalyzed by valerophenone synthase (VPS), a type III polyketide synthase. nih.govfrontiersin.org This enzyme condenses one molecule of the starter unit, isobutyryl-CoA, with three molecules of malonyl-CoA. researchgate.netqmul.ac.uk This reaction forms the polyketide core, phlorisobutyrophenone (B1231217) (PIBP). frontiersin.orggoogle.com VPS is a homolog of chalcone (B49325) synthase but exhibits different substrate selectivity, preferentially using branched-chain acyl-CoAs like isobutyryl-CoA as starter molecules. frontiersin.org The gene for VPS is specifically and highly expressed in the lupulin glands of the hop plant. nih.govtandfonline.com
| Enzyme | Substrates | Product |
| Valerophenone Synthase (VPS) | Isobutyryl-CoA, 3x Malonyl-CoA | Phlorisobutyrophenone (PIBP) |
Subsequent Oxidation and Prenylation Steps in Alpha and Beta-Acid Biosynthesis
Following the formation of the phlorisobutyrophenone core, the pathway to alpha and beta-acids involves prenylation and oxidation reactions. This compound itself is an intermediate in this latter part of the pathway. researchgate.net It is formed by the addition of two prenyl groups to the PIBP core. nih.govgoogle.com These prenylation steps are catalyzed by aromatic prenyltransferase enzymes. wur.nlresearchgate.net Specifically, a heteromeric complex of two prenyltransferases, HlPT1L and HlPT2, is responsible for the sequential prenylations in bitter acid biosynthesis. nih.govnih.gov HlPT1L catalyzes the first prenylation, and HlPT2 catalyzes the subsequent prenylations. nih.govebi.ac.uk
From this compound, the pathway diverges. An oxidation reaction, catalyzed by an as-yet-uncharacterized oxidase, converts this compound into cohumulone (B117531), an alpha-acid. nih.govgoogle.com Alternatively, a third prenylation of this compound would lead to the formation of beta-acids, such as colupulone. nih.govresearchgate.net
| Precursor | Reaction | Product |
| Phlorisobutyrophenone (PIBP) | 2x Prenylation | This compound |
| This compound | Oxidation | Cohumulone (alpha-acid) |
| This compound | Prenylation | Colupulone (beta-acid) |
Genetic and Transcriptomic Analyses of Biosynthetic Genes
The synthesis of this compound and other bitter acids is primarily localized within the glandular trichomes, or lupulin glands, of the female hop cone. nih.govmdpi.com This specialized tissue serves as a factory for a host of secondary metabolites. semanticscholar.org
Identification and Expression Profiling in Specialized Plant Tissues
Transcriptome analysis has been instrumental in identifying the genes responsible for this compound biosynthesis. These studies have consistently shown that the genes encoding the enzymes for this pathway are highly expressed in the lupulin glands compared to other plant tissues like leaves and bracts. d-nb.infonih.gov This gland-specific expression underscores the specialized metabolic function of these tissues. d-nb.infonih.gov
RNA sequencing (RNA-seq) has revealed that transcripts for enzymes involved in branched-chain amino acid (BCAA) metabolism and the methyl-D-erythritol 4-phosphate (MEP) pathway, which supply the necessary precursors, are significantly more abundant in lupulin glands. d-nb.info Specifically, genes such as HlBCAT1, HlVPS, HlPT1L, and HlPT2 show upregulation in lupulin glands, ranging from 170 to 1000 times higher than in leaves. nih.gov This targeted gene expression ensures a high flux of precursors towards the synthesis of bitter acids.
Characterization of Relevant Enzymes
Several key enzymes are crucial for the biosynthesis of this compound. These include branched-chain aminotransferases and aromatic prenyltransferases.
Branched-Chain Aminotransferases (BCATs): HlBCAT1 and HlBCAT2
BCATs are responsible for the transamination of BCAAs, a critical step in providing the acyl-CoA starter units for bitter acid synthesis. d-nb.infoproquest.com In hops, two important BCATs have been identified: HlBCAT1 and HlBCAT2. d-nb.infoproquest.com
HlBCAT1: This enzyme is predominantly found in the mitochondria and is believed to be involved in the catabolism (breakdown) of BCAAs. nih.govd-nb.info Its expression is highly specific to the lupulin glands. mdpi.comd-nb.infoproquest.com
HlBCAT2: In contrast, HlBCAT2 is located in the plastids and is thought to be involved in the biosynthesis of BCAAs. nih.govd-nb.info It is expressed in glands, cones, and leaves. mdpi.comd-nb.infoproquest.com
Both recombinant HlBCAT1 and HlBCAT2 have been shown to catalyze both forward (biosynthetic) and reverse (catabolic) reactions with similar kinetic efficiencies. nih.govd-nb.info
Aromatic Prenyltransferases: HlPT1L and HlPT2
Aromatic prenyltransferases catalyze the addition of prenyl groups to an aromatic acceptor molecule, a key step in the formation of this compound. In hops, two such enzymes, HlPT1L and HlPT2, have been identified and characterized. nih.govoup.com
HlPT1L and HlPT2: These membrane-bound enzymes are located in the plastids and exhibit trichome-specific expression. nih.govjst.go.jp They work in concert as a heteromeric complex to carry out the sequential prenylation steps in bitter acid biosynthesis. nih.gov HlPT1L is responsible for the first prenylation, while HlPT2 catalyzes the subsequent two prenylations. nih.gov The interaction between these two enzymes to form a functional metabolon has been demonstrated through various experimental techniques. nih.gov
The table below summarizes the key enzymes involved in the this compound biosynthetic pathway.
| Enzyme | Gene Name | Function | Subcellular Localization | Tissue Specificity |
| Branched-Chain Aminotransferase 1 | HlBCAT1 | BCAA Catabolism | Mitochondria | Gland-specific |
| Branched-Chain Aminotransferase 2 | HlBCAT2 | BCAA Biosynthesis | Plastid | Glands, Cones, Leaves |
| Aromatic Prenyltransferase 1-Like | HlPT1L | First Aromatic Prenylation | Plastid | Gland-specific |
| Aromatic Prenyltransferase 2 | HlPT2 | Second and Third Aromatic Prenylations | Plastid | Gland-specific |
Subcellular Localization of Biosynthetic Pathway Components
The biosynthesis of this compound is a compartmentalized process, with different steps occurring in distinct subcellular locations. The initial steps of BCAA degradation, leading to the formation of branched-chain acyl-CoAs, are initiated in the mitochondria by HlBCAT1. nih.govd-nb.info However, the subsequent steps, including the action of CoA ligases and valerophenone synthase (VPS), occur in the cytoplasm. capes.gov.brresearchgate.net
The prenylation steps, catalyzed by the HlPT1L and HlPT2 complex, take place in the plastids, where the prenyl donor, dimethylallyl diphosphate (DMAPP), is synthesized via the MEP pathway. nih.govjst.go.jpresearchgate.net This subcellular organization highlights the intricate coordination required for the efficient synthesis of this compound.
Metabolic Engineering and Synthetic Biology Approaches for this compound Production
The demand for bitter acids in the brewing industry has spurred research into metabolic engineering and synthetic biology approaches to produce these compounds in microbial systems. google.com
Heterologous Expression in Microbial Systems (e.g., Yeast)
Saccharomyces cerevisiae (baker's yeast) has emerged as a promising host for the heterologous production of plant-derived natural products, including the precursors to bitter acids. escholarship.orgnih.govnih.govnih.gov The co-expression of genes from the this compound biosynthetic pathway in yeast has successfully led to the production of acylphloroglucinols, the direct precursors of bitter acids. capes.gov.brresearchgate.net
For instance, the co-expression of codon-optimized HlPT1L and HlPT2 genes in yeast, along with the upstream genes, resulted in the production of bitter acids. nih.govoup.com This demonstrates the feasibility of reconstructing the entire biosynthetic pathway in a microbial host. However, challenges remain, such as the efficient expression and activity of membrane-bound plant enzymes like prenyltransferases in yeast. nih.govresearchgate.net
Strategies for Enhancing Terpenophenolic Levels in Host Organisms
Several strategies are being explored to enhance the production of terpenophenolics like this compound in heterologous hosts. These include:
Optimizing Precursor Supply: Increasing the availability of the necessary precursors, such as branched-chain acyl-CoAs and malonyl-CoA, is a key strategy. This can be achieved by engineering the host's central metabolism to channel more carbon towards these precursors. google.comnih.gov
Enzyme Engineering: Modifying the enzymes themselves to improve their activity, stability, or substrate specificity can lead to higher product titers. escholarship.org
Pathway Optimization: Fine-tuning the expression levels of the different enzymes in the pathway can help to avoid the accumulation of toxic intermediates and ensure a balanced metabolic flux. escholarship.orgescholarship.org
Host Engineering: Modifying the host organism to better accommodate the heterologous pathway is another important approach. This can involve altering subcellular morphology to increase the size of compartments like the endoplasmic reticulum, which can improve the function of membrane-bound enzymes. escholarship.org
Chemical Synthesis and Derivatization Strategies
Total Synthesis of Deoxycohumulone
The total synthesis of this compound provides a crucial pathway to access this compound for biological studies, independent of its natural isolation from hops (Humulus lupulus). While specific details of a complete total synthesis are not extensively documented in the provided search results, the synthesis of related acylphloroglucinols serves as a blueprint. The general approach involves the acylation of a phloroglucinol (B13840) core, followed by prenylation.
A key intermediate in the synthesis of many prenylated acylphloroglucinols is phlorisobutyrophenone (B1231217). The synthesis of this compound would logically proceed through the prenylation of this precursor. The introduction of two prenyl groups onto the phloroglucinol ring is a critical step, often achieved using prenyl bromide in the presence of a base. The reaction conditions must be carefully controlled to achieve the desired regioselectivity and to prevent side reactions. The final step would involve the introduction of the isobutyryl group to the phloroglucinol nucleus if not already present in the starting material. The challenges in the total synthesis lie in achieving high yields and stereoselectivity, as well as in the purification of the final product from a complex mixture of reaction byproducts. The development of efficient and scalable synthetic routes remains an active area of research, driven by the need for pure this compound for pharmacological evaluation.
Synthesis of this compound Analogues and Derivatives
To investigate the structure-activity relationships (SAR) of this compound and to potentially enhance its biological efficacy, a range of analogues and derivatives have been synthesized. These modifications primarily focus on the acyl and prenyl groups of the molecule.
Acetylated Derivatives
Acetylated derivatives of this compound have been synthesized to explore the impact of modifying the hydroxyl groups on its biological activity. researchgate.net The synthesis typically involves the treatment of this compound with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a suitable base or catalyst. google.comsamipubco.com This reaction converts one or more of the free hydroxyl groups on the phloroglucinol ring to acetate (B1210297) esters.
The number and position of the acetyl groups can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reagents and the reaction time. For instance, a full acetylation would yield a triacetylated derivative, while partial acetylation could lead to a mixture of mono- and di-acetylated products. The purification of these derivatives is often achieved through chromatographic techniques. The synthesis of these acetylated analogues has been instrumental in providing insights into the structural requirements for the biological activities of this compound. researchgate.net
| Compound Name | Parent Compound | Functional Group Added | Reference |
| Acetylated this compound | This compound | Acetyl | researchgate.net |
Geranyl Analogues
To explore the effect of larger and structurally different lipophilic side chains, geranyl analogues of this compound have been synthesized. researchgate.net The synthesis of these analogues involves the geranylation of a suitable phloroglucinol precursor, often phlorisobutyrophenone. researchgate.netresearchgate.net This reaction is typically carried out using geranyl bromide in the presence of a base. researchgate.net
The introduction of the geranyl group in place of the prenyl groups found in this compound significantly alters the lipophilicity and steric bulk of the molecule. Researchers have synthesized a series of novel geranylated acylphloroglucinol congeners to evaluate their biological properties. researchgate.net The synthesis and subsequent biological testing of these geranyl analogues have provided valuable data for understanding the influence of the side chain on the compound's activity. researchgate.netacs.org
| Compound Name | Parent Compound/Precursor | Functional Group Added | Reference |
| Geranyl Analogues of this compound | This compound / Phlorisobutyrophenone | Geranyl | researchgate.net |
Design of Structurally Modified Analogues for Biological Evaluation
The design and synthesis of structurally modified analogues of this compound are guided by the goal of improving its biological activity and understanding its mechanism of action. researchgate.netnih.govmdpi.comnih.gov This rational design approach often involves computational modeling and structure-activity relationship (SAR) studies to identify key structural features that can be modified. nih.gov
The modifications can be diverse, including alterations to the acyl chain, the number and type of isoprenoid side chains, and the substitution pattern on the phloroglucinol ring. researchgate.net For example, researchers have synthesized analogues with different acyl groups or have introduced different alkyl or alkenyl chains in place of the prenyl groups. researchgate.net The synthesis of these novel compounds allows for a systematic exploration of the chemical space around the this compound scaffold. The subsequent biological evaluation of these analogues provides crucial information for the development of more potent and selective therapeutic agents. researchgate.netfrontiersin.org
| Compound Name | Modification Strategy | Purpose | Reference |
| Structurally Modified Analogues | Alteration of acyl chain, isoprenoid side chains, and ring substitution | Improve biological activity and understand SAR | researchgate.netnih.gov |
Investigation of Biological Activities and Mechanisms of Action
Larvicidal Activity
Recent studies have highlighted the potential of deoxycohumulone as a natural larvicide, particularly against common mosquito vectors. This activity is part of a broader effort to find environmentally safer alternatives to synthetic insecticides for mosquito population control. nih.govresearchgate.net
This compound has demonstrated notable larvicidal effects against Culex pipiens, a species known for transmitting pathogens like the West Nile virus. nih.govresearchgate.net Laboratory bioassays have established its potency by determining the lethal concentration required to kill 50% of the larval population (LC50). In one study, this compound exhibited an LC50 value of 51.03 mg/L against Culex pipiens larvae. nih.govebi.ac.ukedulll.gr Another investigation reported a similar potent activity with an LC50 value of 43.7 mg/L. nih.govresearchgate.net This efficacy establishes this compound as a significant natural larvicidal agent. nih.govresearchgate.net
Table 1: Larvicidal Efficacy of this compound Against Culex pipiens
| Compound | Target Species | LC50 Value (mg/L) | Source(s) |
| This compound | Culex pipiens | 51.03 | nih.gov, ebi.ac.uk, edulll.gr |
| This compound | Culex pipiens | 43.7 | nih.gov, researchgate.net |
To understand the structure-activity relationship and potentially enhance its efficacy, researchers have synthesized and tested various analogues of this compound. nih.govnih.gov The larvicidal activity of these synthetic derivatives was then compared to the parent compound.
One study found that acetylated analogues of this compound were significantly less effective than the original molecule. nih.govedulll.gr Monoacetyl-deoxycohumulone displayed a much lower activity with an LC50 of 135.92 mg/L, while other acetate (B1210297) analogues were inactive even at high concentrations. nih.govebi.ac.uk This suggests that the free hydroxyl groups on the this compound structure are crucial for its larvicidal properties. nih.govebi.ac.uk
Conversely, other structural modifications have led to improved potency. nih.gov Novel geranylated acylphloroglucinol congeners, which are synthetic analogues of this compound, exhibited superior larvicidal activity. nih.govresearchgate.net Some of these novel geranyl analogues achieved LC50 values as low as 17.1 mg/L, which is significantly more potent than the natural this compound. nih.govresearchgate.net Similarly, colupulone, a related natural acylphloroglucinol, also showed stronger activity with an LC50 of 19.7 mg/L. nih.govresearchgate.net These findings highlight the potential for developing more effective mosquito larvicides through chemical modification of the this compound scaffold. nih.govresearchgate.net
Table 2: Comparative Larvicidal Bioactivity of this compound and Analogues Against Culex pipiens
| Compound | Type | LC50 Value (mg/L) | Source(s) |
| This compound | Natural | 51.03 | nih.gov, researchgate.net |
| Monoacetyl-deoxycohumulone | Synthetic Analogue | 135.92 | nih.gov, ebi.ac.uk |
| Other Acetate Analogues | Synthetic Analogue | >150 (Inactive) | nih.gov |
| Colupulone | Related Natural Compound | 19.7 | nih.gov, researchgate.net |
| Novel Geranyl Analogues | Synthetic Analogue | 17.1 | nih.gov, researchgate.net |
Role as a Biosynthetic Precursor to Bioactive Compounds (e.g., Hyperforin)
This compound serves as an important intermediate in the biosynthesis of other complex and biologically active molecules in plants. It is recognized as a direct biosynthetic precursor to hyperforin (B191548), a major active constituent of Hypericum perforatum (St. John's wort). nih.govebi.ac.ukedulll.gr The biosynthesis of hyperforin involves the phloroglucinol (B13840) moiety, which is generated through a polyketide-type mechanism, and isoprenoid moieties. nih.gov
Within the hop plant itself, this compound is a key precursor in the formation of alpha-acids. nih.gov The biosynthesis of bitter acids involves sequential prenylation steps. nih.gov this compound, along with deoxyhumulone (B1235434) and deoxyadhumulone, are the initial alpha-bitter acid precursors formed. nih.gov These compounds are then oxygenated by humulone (B191422) synthase to produce the final alpha-acids cohumulone (B117531), humulone, and adhumulone, respectively. nih.gov
Indirect Associations with Broader Biological Activities of Hop Metabolites (e.g., Anti-inflammatory, Antioxidant)
Hop cones contain a diverse array of secondary metabolites, including bitter acids, polyphenols, and essential oils, which are collectively responsible for a wide spectrum of biological activities. iung.pl These activities include anti-inflammatory, antioxidant, and antimicrobial properties. iung.plmdpi.com
Structure Activity Relationship Sar Studies
Analysis of Structural Modulations on Biological Efficacy
The potency of Deoxycohumulone can be significantly altered by modifying its core structure. The addition or alteration of functional groups can either enhance or diminish its biological effects, providing valuable insights into its mechanism of action.
The introduction of acetyl groups to the this compound molecule has been shown to have a detrimental effect on its larvicidal potency against the mosquito species Culex pipiens. Research that synthesized and bioassayed acetate (B1210297) analogues of this compound found a significant decrease in activity. nih.gov The monoacetyl derivative of this compound exhibited a substantially higher LC₅₀ value (135.92 mg L⁻¹) compared to the parent compound (51.03 mg L⁻¹), indicating lower potency. nih.gov Furthermore, other acetate analogues were found to be completely inactive at concentrations up to 150 mg L⁻¹. nih.gov This demonstrates that acetylation of the hydroxyl groups interferes with the compound's ability to exert its toxic effects on mosquito larvae.
| Compound | LC₅₀ (mg L⁻¹) | Reference |
|---|---|---|
| This compound | 51.03 | nih.gov |
| Monoacetyl-deoxycohumulone | 135.92 | nih.gov |
| Other Acetate Analogues | Inactive (>150) | nih.gov |
The findings from acetylation studies strongly underscore the critical role of free hydroxyl groups in the bioactivity of this compound. nih.gov The diminished or abolished larvicidal potency observed upon acetylation suggests that these hydroxyl moieties are essential for the compound's interaction with its biological target. nih.gov This is consistent with broader research on phenolic compounds, where hydroxyl groups are known to be key pharmacophores responsible for various activities, including antioxidant and antimicrobial effects, by participating in hydrogen bonding and free radical scavenging. nih.govnih.gov For larvicidal potential specifically, the presence of hydroxyl groups has been identified as essential in other classes of natural products as well. researchgate.net In the context of this compound, the free hydroxyl groups on the phloroglucinol (B13840) ring are indispensable for its larvicidal efficacy. nih.gov
Comparative Analysis of this compound, Colupulone, and Other Prenylated Acyl Phloroglucinols
When compared to other structurally related prenylated acylphloroglucinols, this compound demonstrates significant, though not superior, larvicidal activity. A comparative study evaluating activity against Cx. pipiens larvae revealed that Colupulone, another prenylated acylphloroglucinol found in hops, is significantly more potent. nih.gov Colupulone exhibited an LC₅₀ of 19.7 mg L⁻¹, which is more than twice as potent as this compound, which had an LC₅₀ of 43.7 mg L⁻¹ in the same study. nih.gov
Furthermore, novel synthetic geranyl analogues of this compound have been developed that show even greater potency, with LC₅₀ values reaching as low as 17.1 mg L⁻¹. nih.gov These findings indicate that while this compound is an effective larvicide, structural variations, such as the number and nature of the prenyl or geranyl side chains, can significantly enhance this activity. nih.gov The increased lipophilicity and specific spatial arrangement of these larger side chains in compounds like Colupulone and the geranyl analogues may facilitate better interaction with the target site in the mosquito larvae.
| Compound | LC₅₀ (mg L⁻¹) | Reference |
|---|---|---|
| This compound | 43.7 | nih.gov |
| Colupulone | 19.7 | nih.gov |
| Novel Geranyl Analogues | 17.1 | nih.gov |
In Silico Approaches to Predict Activity and Guide Structural Modifications
In silico computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools for predicting the biological activity of compounds and guiding the synthesis of more effective derivatives. nih.govsemanticscholar.org Although specific in silico studies focusing exclusively on this compound are not extensively documented, research on structurally similar phloroglucinol derivatives demonstrates the utility of these approaches. nih.govnih.gov
QSAR studies on phloroglucinol-terpene adducts have successfully created models that correlate structural features like lipophilicity (CLogP) and certain topological indices with biological activity. nih.gov Such models can predict the potency of new, unsynthesized analogues, saving significant time and resources in the drug discovery process. nih.gov Similarly, molecular docking simulations can be used to predict how this compound and its derivatives bind to specific protein targets, providing insights into their mechanism of action at a molecular level. nih.govdovepress.com
For this compound, these computational tools could be used to:
Predict the larvicidal activity of novel, structurally modified analogues.
Elucidate the binding interactions with putative target proteins in insects.
Analyze pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADMET) to assess their drug-likeness and safety profiles. nih.govresearchgate.net
By applying these predictive models, researchers can rationally design and prioritize the synthesis of this compound derivatives with potentially enhanced efficacy and more favorable safety profiles. nih.gov
Advanced Analytical Methodologies in Deoxycohumulone Research
Chromatographic Separation Techniques
Chromatography is fundamental to isolating deoxycohumulone from the myriad of other compounds present in hop-derived samples. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most prevalent techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hop compounds, including this compound. tandfonline.comagraria.com.br It is widely used for both qualitative and quantitative analysis of bitter acids and their precursors. nih.gov In a typical HPLC setup for this compound analysis, a reversed-phase column, such as a C18 column, is used. cambridge.org The separation is achieved by a mobile phase gradient, often consisting of an acidified aqueous solvent and an organic solvent like acetonitrile (B52724) or methanol. nih.govcambridge.org
For instance, one method utilized a gradient of acetonitrile and water with 0.05% formic acid to analyze bitter acid precursors. nih.gov Detection is commonly performed using a photodiode array (PDA) detector, with characteristic absorbance maxima for this compound observed around 290 nm and 335 nm. unisa.it HPLC methods have been developed to quantify this compound and its structural analogs, which is essential for understanding their contribution to the chemical profile of hops. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | cambridge.org |
| Mobile Phase | Acetonitrile and water with 0.05% formic acid (gradient) | nih.gov |
| Flow Rate | 1 mL/min | tandfonline.com |
| Detection | Photodiode Array (PDA) | nih.gov |
| Wavelength | 290 nm, 335 nm | unisa.it |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). In the context of this compound research, UPLC is often coupled with mass spectrometry for comprehensive metabolite profiling of hop cultivars. researchgate.netresearchgate.net
A UPLC method for analyzing hop extracts might employ a Phenyl-3 column with a gradient of water and methanol, both containing 0.1% formic acid. mdpi.com The enhanced separation power of UPLC allows for the differentiation of closely related hop acids, including isomers. researchgate.net For example, a study on wild hops from Northern France utilized a UPLC method to quantify various hop derivatives, including this compound. uliege.be
| Parameter | Condition | Reference |
|---|---|---|
| System | Shimadzu Nexera UPLC | mdpi.com |
| Column | Inertsil Phenyl-3 (150 × 4.6 mm, 5 µm) | mdpi.com |
| Mobile Phase | A: Water with 0.1% formic acid, B: Methanol with 0.1% formic acid (gradient) | mdpi.com |
| Flow Rate | 0.4 mL/min | mdpi.com |
| Column Temperature | 45 °C | mdpi.com |
Mass Spectrometry (MS)-Based Characterization and Quantification
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with chromatographic separation, it provides a powerful platform for analyzing complex mixtures.
High-Resolution Accurate Mass Spectrometry (HRAM-S)
High-Resolution Accurate Mass Spectrometry (HRAM-S) provides highly accurate mass measurements, which is crucial for determining the elemental composition of unknown compounds and for differentiating between isobaric species. Techniques like time-of-flight (TOF) mass spectrometry are often used in HRAM-S. nih.govresearchgate.net In a study identifying bioactive compounds in hop extracts, loop-injection combined with electrospray ionization and HRAM-S (LI-ESI-TOF) was utilized. nih.gov This approach allowed for the characterization of various hop constituents, including this compound and its related compounds. nih.gov The high mass accuracy of HRAM-S helps in the confident identification of compounds in complex matrices without the need for extensive fractionation. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for both the identification and quantification of specific compounds in a complex mixture. nih.govchromatographyonline.commdpi.com In LC-MS/MS, the precursor ion corresponding to the compound of interest is selected and fragmented to produce a characteristic pattern of product ions, enhancing specificity. For this compound, the deprotonated molecule [M-H]⁻ at an m/z of 331.1920 can be fragmented to yield product ions at m/z 262.1292 and 194.0621. unisa.it
Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a hybrid technique that combines the separation power of LC with the high-resolution and accurate mass capabilities of a QTOF mass analyzer. mdpi.comresearchgate.net This technique is particularly useful for obtaining MS/MS fragmentation spectra for all constituents in a crude extract, aiding in the identification of compounds like this compound. mdpi.comsemanticscholar.org
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion [M-H]⁻ (m/z) | 331.1920 | unisa.it |
| Product Ions (m/z) | 262.1292 | unisa.it |
| 194.0621 | unisa.it | |
| Ionization Mode | Negative Electrospray Ionization (ESI) | mdpi.com |
Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers unparalleled mass resolution and accuracy, making it a powerful tool for the detailed molecular characterization of complex organic mixtures like hop extracts. tum.denationalmaglab.orgosti.gov In a direct infusion setup, the sample is introduced directly into the ion source without prior chromatographic separation. This technique has been employed for the metabolite profiling of hop cones, where it provided a comprehensive overview of the chemical diversity. unisa.itresearchgate.net The ultra-high resolution of FT-ICR-MS allows for the resolution of fine isotopic structures and the unambiguous assignment of elemental formulas to thousands of compounds in a single analysis, including this compound. unisa.itnih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. mdpi.comfrontiersin.org In the study of natural products like this compound, NMR is the gold standard for structural elucidation, confirming the identity and purity of the isolated or synthesized compound. researchgate.net The technique is based on the magnetic properties of atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C), which behave as tiny magnets. capes.gov.br When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, known as resonance frequencies. These frequencies are highly sensitive to the local electronic environment, allowing chemists to map out the molecular framework.
The structural confirmation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy : This is often the initial and most informative experiment. It provides several key pieces of information:
Chemical Shift (δ) : The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. For instance, protons near electronegative atoms or aromatic rings are "deshielded" and appear at a higher chemical shift (downfield).
Integration : The area under a signal is proportional to the number of protons it represents.
Multiplicity (Splitting) : The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by spin-spin coupling with neighboring protons, revealing how many protons are on adjacent atoms. capes.gov.br
¹³C NMR Spectroscopy : While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%), this technique provides a spectrum where each unique carbon atom in the molecule typically gives a distinct signal. researchgate.net This is crucial for determining the total number of carbon atoms and identifying key functional groups like carbonyls (C=O), which appear at characteristic downfield shifts.
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals which protons are coupled to each other (i.e., are on adjacent carbons), while HSQC correlates each proton signal with the carbon signal to which it is directly attached. oup.com The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful, as it shows correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular skeleton, including connections to quaternary carbons (carbons with no attached protons). iosrjournals.org
Early research on the structure of this compound utilized these fundamental NMR principles. In a 1967 study detailing the photochemical synthesis of this compound from colupulone, the structure of the product was confirmed using ¹H NMR. rsc.org The reported spectral data provided clear evidence for the successful conversion and the identity of the compound. rsc.org
The following table summarizes the ¹H NMR spectral data for this compound as reported in this foundational study.
Table 1: ¹H NMR Data for this compound Data obtained in CCl₄ at 60 MHz. Chemical shifts (δ) are reported in p.p.m. relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (δ) (p.p.m.) | Multiplicity | Integration (Number of Protons) | Assignment |
| 1.1 | Doublet | 6H | gem-dimethyl protons on the isobutyryl side chain |
| 1.7 | Doublet | 2H | Methylene protons (-CH₂-) |
| 1.9 | Doublet | 12H | gem-dimethyl protons on the two isopentenyl side chains |
| 2.0 - 3.0 | Low unresolved peaks | - | Protons on the isobutyryl and isopentenyl side chains |
| 5.0 | Triplet | 2H | Vinylic protons (-CH=) on the isopentenyl side chains |
| 17.5 | Singlet | 1H | Enolic hydroxyl proton (-OH) |
Source: Adapted from Fernandez, C. M., 1967. rsc.org
This data was in excellent agreement with the proposed structure for this compound, confirming the presence of the isobutyryl group, two isopentenyl (prenyl) groups, and the characteristic enolic proton, thereby validating the compound's structural elucidation. rsc.org Modern analysis would supplement this with high-resolution ¹³C and 2D NMR data for an even more definitive assignment.
Metabolomics Approaches for Comprehensive Analysis in Complex Biological Matrices
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system, such as a cell, tissue, or organism. researchgate.net It aims to provide a comprehensive snapshot of the metabolic state, which is the ultimate downstream product of genetic, transcriptomic, and proteomic activity. rptu.de In the context of this compound research, metabolomics provides powerful tools to investigate how the compound is absorbed, distributed, metabolized, and excreted (ADME) within a complex biological matrix like blood plasma, urine, or liver cell cultures. acs.org These analyses are crucial for understanding the bioavailability and potential biological effects of the compound.
The primary analytical platform used in metabolomics is mass spectrometry (MS), typically coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). mdpi.comnih.gov Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is particularly well-suited for analyzing compounds like this compound and its derivatives in biological fluids. nih.govlcms.cz This approach involves:
Sample Preparation : Extraction of metabolites from the biological matrix (e.g., plasma) while removing interfering substances like proteins.
Chromatographic Separation (LC) : The extracted metabolites are separated based on their physicochemical properties (e.g., polarity) as they pass through a chromatography column. This reduces the complexity of the mixture before it enters the mass spectrometer.
Mass Spectrometric Detection (MS) : The separated molecules are ionized and their mass-to-charge ratio (m/z) is measured, allowing for their detection and quantification.
Tandem Mass Spectrometry (MS/MS) : For structural confirmation, a specific metabolite ion is selected, fragmented, and the m/z of the resulting fragment ions are measured, creating a unique "fingerprint" that helps to identify the compound and its metabolites.
While no studies have focused exclusively on the metabolomics of this compound in vivo, research on the broader class of hop α-acids, to which it belongs, provides significant insights into how such analyses are performed and the type of information they yield.
One key application is in vitro metabolism studies using liver microsomes, which contain the cytochrome P450 enzymes responsible for phase I metabolism of foreign compounds. A study investigating the metabolism of hop-derived α-acids with rabbit and human liver microsomes identified several oxidative biotransformation products. researchgate.netacs.org The primary metabolites of α-acids were identified as humulinones and hulupones, demonstrating that metabolomics can successfully identify the metabolic fate of these compounds in a controlled biological system. capes.gov.brresearchgate.netacs.org
Another critical application is in vivo pharmacokinetic studies. Research on the isomerized α-acids (iso-α-acids), the forms found in beer, has used UHPLC-MS-MS to track their concentration in the blood of human volunteers after beer consumption. oup.com These studies provide crucial data on the rate of absorption, peak plasma concentrations, and the biological half-life of these compounds. For example, after consumption of beer, trans-iso-α-acids were found to peak in the blood at 0.5 hours and then decrease approximately 10-fold by the 2-hour mark, suggesting a rapid absorption and elimination process. oup.com The ability to detect and quantify these compounds and their isomers in a complex matrix like blood showcases the power of metabolomics for comprehensive analysis.
The table below summarizes key findings from representative metabolomics studies on hop bitter acids, illustrating the type of data generated in complex biological matrices.
Table 2: Summary of Metabolomics Studies on Hop Bitter Acids in Biological Matrices
| Study Focus | Biological Matrix | Analytical Method | Key Findings | Reference |
| In vitro metabolism of α-acids | Rabbit and Human Liver Microsomes | LC-MS/MS | Identified major phase I oxidative metabolites, including humulinones and hulupones. | acs.org, researchgate.net |
| Pharmacokinetics of iso-α-acids | Human Blood Plasma | UHPLC-MS-MS | Determined that iso-α-acids are rapidly absorbed, reaching peak concentration at 0.5 hours post-consumption. The half-life of trans-iso-α-acids was estimated to be around 30 minutes. | oup.com |
| Bioavailability of iso-α-acids | Human Plasma and Urine | LC-MS | Confirmed phase I metabolism for certain isomers and suggested phase II metabolism as a potential limiting factor for the bioavailability of others. | mdpi.com |
These examples demonstrate how metabolomics approaches are applied to comprehensively analyze hop-derived compounds like this compound in complex biological settings, moving beyond simple identification to provide a dynamic understanding of their metabolic fate and bioavailability.
Future Research Directions and Academic Prospects
Further Elucidation of Deoxycohumulone Biosynthetic Pathways and Regulatory Mechanisms
The biosynthesis of this compound occurs in the lupulin glands of the hop plant (Humulus lupulus) and is a critical precursor for the alpha-acids (humulones) and beta-acids (lupulones) that give beer its characteristic bitterness. researchgate.netfrontiersin.orgnih.gov The pathway begins with the condensation of three molecules of malonyl-CoA with a starter molecule, isobutyryl-CoA, a reaction catalyzed by the enzyme valerophenone (B195941) synthase (VPS). researchgate.netnih.govnih.gov This process yields the polyketide core, phlorisobutyrophenone (B1231217) (PIBP). nih.govgoogle.com Subsequently, two prenyl groups are attached to the aromatic ring from the donor molecule dimethylallyl pyrophosphate (DMAPP), which is supplied by the methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net
While key enzymes have been identified, significant gaps in knowledge remain, presenting clear directions for future research. The prenylation steps are catalyzed by a complex of aromatic prenyltransferases, specifically HlPT1L and HlPT2, which are thought to form a metabolon. researchgate.netebi.ac.uknih.gov However, the precise structural and functional dynamics of this complex, including how intermediates are channeled, require deeper investigation. Furthermore, the oxidase enzyme responsible for the subsequent conversion of this compound to cohumulone (B117531) (an alpha-acid) has not yet been identified at the gene or protein level. nih.govgoogle.com
The regulatory network governing the expression of these biosynthetic genes is another area ripe for exploration. Transcription factors such as HlMYB1, HlMYB3, and HlbHLH2 have been implicated in controlling flavonoid and bitter acid pathways in hops, but their specific targets and the full extent of their regulatory influence are not fully understood. nih.gov Future work should focus on detailed transcriptomic and proteomic analyses of lupulin glands to map the complete regulatory cascade, including the roles of cis-acting elements on promoter sequences and the subcellular localization of all pathway enzymes. google.com
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Abbreviation | Function | Source |
|---|---|---|---|
| Valerophenone Synthase | VPS | Catalyzes the condensation of isobutyryl-CoA and malonyl-CoA to form the phloroglucinol (B13840) core. | nih.govnih.gov |
| Aromatic Prenyltransferase 1-like | HlPT1L | Part of a complex that catalyzes the prenylation of the aromatic ring. | researchgate.netebi.ac.uk |
| Aromatic Prenyltransferase 2 | HlPT2 | Works in concert with HlPT1L to complete the prenylation steps. | researchgate.netebi.ac.uk |
Rational Design and Synthesis of this compound Analogues with Enhanced Bioactivities
The known biological activities of this compound and its derivatives provide a strong rationale for the chemical synthesis of new analogues. Research has already demonstrated that this compound possesses potent larvicidal activity against the mosquito Culex pipiens. ebi.ac.ukedulll.grnih.govebi.ac.uk Building on this, studies have explored how structural modifications impact this bioactivity. For instance, the synthesis and testing of acetate (B1210297) analogues revealed that free hydroxyl groups on the phloroglucinol ring are essential for larvicidal effects, as acetylated versions showed significantly reduced or no activity. ebi.ac.uknih.gov
Future research should expand on this foundation through rational design. By using the this compound structure as a scaffold, medicinal chemists can create libraries of new compounds. Key modifications could include:
Altering the length and branching of the acyl side chain.
Substituting the prenyl groups with other lipophilic moieties, such as geranyl groups, a strategy that has already yielded analogues with superior larvicidal potency compared to the parent compound. nih.gov
Modifying the substitution pattern on the phloroglucinol ring.
These novel analogues can then be screened for a wide range of biological activities. Given that the broader class of hop-derived bitter acids exhibits anti-inflammatory, antioxidant, and anticancer properties, it is plausible that engineered this compound analogues could yield compounds with enhanced potency and selectivity for specific molecular targets. frontiersin.orgnih.gov Molecular docking studies could further guide this process by predicting the binding affinity of designed analogues to targets of interest, such as acetylcholinesterase, which has been suggested as a potential target for larvicidal action. researchgate.net
Optimization of Heterologous Production Platforms for Sustainable Sourcing
The low abundance of this compound in the hop plant and the complexity of chemical synthesis necessitate the development of alternative production methods. nih.gov Metabolic engineering in microbial hosts, or heterologous production, offers a promising route for sustainable and scalable sourcing. google.com
Significant progress has already been made by reconstituting parts of the bitter acid pathway in the yeast Saccharomyces cerevisiae. ebi.ac.uknih.gov Researchers have successfully co-expressed hop genes for valerophenone synthase (VPS) and the prenyltransferases (HlPT1L and HlPT2) to produce bitter acid precursors. researchgate.netebi.ac.uknih.gov These studies provide a proof-of-concept and highlight key challenges. nih.gov
Future work must focus on optimizing these microbial factories. A primary bottleneck is the limited availability of the prenyl donor, DMAPP, within the host cell. nih.gov Strategies to overcome this include engineering the yeast's native mevalonate (B85504) (MVA) pathway, for example, by down-regulating competing enzymes like ERG20 to divert metabolic flux towards DMAPP synthesis. researchgate.net Further optimization could involve:
Codon-optimizing the hop genes for better expression in the microbial host. researchgate.net
Investigating and mitigating potential enzyme inhibition, such as the reported inhibitory effect of N-terminal signal peptides on some plant prenyltransferases. researchgate.netresearchgate.net
Exploring other host organisms, such as E. coli or other yeast species, which may offer different metabolic backgrounds more suitable for terpenophenolic production. google.com
Developing in vitro enzymatic systems that combine purified enzymes to synthesize the target compound from supplied precursors. google.com
Successful optimization of these platforms could provide a reliable source of this compound for research and commercial applications, independent of agricultural supply. google.comnih.gov
Comprehensive Investigations into Novel Biological Functions and Molecular Targets
While the role of this compound as a biosynthetic intermediate is well-established, research into its own biological functions is still in its early stages. This presents a significant opportunity for future investigations.
The most clearly defined bioactivity to date is its insecticidal effect, specifically as a larvicide against Culex pipiens. ebi.ac.uknih.govnih.gov However, recent studies using computational and bioassay-guided fractionation techniques have identified 4-deoxycohumulone (B1265165) as a potential anti-inflammatory agent. researchgate.net This finding aligns with the known anti-inflammatory properties of other hop-derived compounds and suggests a promising avenue for further study. researchgate.netfrontiersin.org
Future research should systematically screen this compound and its synthetic analogues against a wide array of biological targets. Given that its derivatives, hyperforin (B191548) and the hop bitter acids, are known to interact with numerous cellular systems, potential areas of investigation include:
Anti-inflammatory Activity: Investigating the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), and its effect on inflammatory signaling pathways such as NF-κB. researchgate.net
Anticancer Properties: Screening for cytotoxicity against various cancer cell lines and exploring mechanisms such as apoptosis induction, cell cycle arrest, and anti-angiogenesis. frontiersin.orgebi.ac.uk
Metabolic Disorders: Assessing its potential to modulate targets related to diabetes and metabolic syndrome, given the activities reported for other hop acids. researchgate.net
Neuroactivity: Exploring its effects on neurotransmitter systems, inspired by the antidepressant activity of its derivative, hyperforin. edulll.grebi.ac.uk
Modern screening techniques, combined with proteomics and metabolomics, can help identify specific molecular targets and elucidate the mechanisms of action for any observed bioactivities.
Table 2: Investigated and Potential Biological Activities of this compound
| Activity | Status | Research Findings/Future Directions | Source |
|---|---|---|---|
| Larvicidal | Investigated | Potent activity against Culex pipiens larvae. Free hydroxyl groups are crucial for activity. | ebi.ac.uknih.govnih.gov |
| Anti-inflammatory | Preliminary | Identified as a potential anti-inflammatory compound. Future studies to confirm and explore mechanisms (e.g., COX-2 inhibition). | researchgate.netfrontiersin.org |
| Anticancer | Potential | Not yet investigated, but a logical direction based on the known activities of related hop bitter acids and hyperforin. | frontiersin.orgebi.ac.uk |
Q & A
Q. Q1. What are the primary methodologies for isolating and identifying deoxycohumulone from natural sources?
Methodological Answer: this compound, a prenylated phloroglucinol derivative, is typically isolated from Humulus lupulus (hops) or Hypericum perforatum (St. John’s Wort). Key steps include:
- Extraction : Use of polar solvents (e.g., methanol, ethanol) under reflux to dissolve phenolic compounds .
- Chromatographic Separation : Column chromatography (silica gel or Sephadex LH-20) for fractionation, followed by HPLC-MS for identification .
- Structural Confirmation : NMR spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to verify molecular structure .
Q. Q2. How do researchers assess the baseline bioactivity of this compound in preliminary studies?
Methodological Answer: Initial bioactivity screens often involve:
- In vitro assays : Testing larvicidal activity against Culex pipiens (mosquito larvae) using standardized WHO protocols, with LC₅₀ values calculated via probit analysis .
- Antioxidant evaluation : DPPH radical scavenging assays to measure free radical inhibition .
- Cytotoxicity screening : MTT assays on human cell lines to determine IC₅₀ values for therapeutic potential .
Advanced Research Questions
Q. Q3. How can researchers optimize the synthetic yield of this compound in laboratory settings?
Methodological Answer: Synthetic optimization requires:
- Precursor selection : Use of phloroglucinol derivatives and prenyl donors (e.g., dimethylallyl pyrophosphate) in enzymatic or chemical synthesis .
- Catalytic conditions : Testing Lewis acids (e.g., BF₃·OEt₂) or biocatalysts (e.g., prenyltransferases) to enhance regioselectivity .
- Statistical modeling : Response surface methodology (RSM) to analyze variables (temperature, pH, reaction time) and maximize yield .
Q. Q4. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Addressing data discrepancies involves:
- Purity validation : Re-evaluating compound purity via HPLC (>98%) to rule out co-eluting impurities .
- Standardized protocols : Adopting OECD guidelines for bioassays to ensure inter-lab reproducibility .
- Meta-analysis : Systematic review of published LC₅₀ values using random-effects models to identify confounding variables (e.g., larval instar stage, solvent choice) .
Q. Q5. How can in silico modeling enhance mechanistic studies of this compound’s interaction with biological targets?
Methodological Answer: Computational approaches include:
- Molecular docking : Using AutoDock Vina to predict binding affinities with mosquito acetylcholinesterase (AChE) .
- MD simulations : GROMACS for 100-ns trajectories to analyze ligand-protein stability under physiological conditions .
- QSAR modeling : Developing quantitative structure-activity relationships to correlate substituent effects with larvicidal potency .
Q. Q6. What are the best practices for designing dose-response studies to evaluate this compound’s therapeutic window?
Methodological Answer: Critical considerations include:
- Dose range selection : Bracketing IC₅₀ values from preliminary assays (e.g., 0.1–100 μM for cytotoxicity) .
- Control groups : Including vehicle controls (e.g., DMSO) and positive controls (e.g., permethrin for larvicidal activity) .
- Statistical rigor : Using nonlinear regression (GraphPad Prism) to model sigmoidal curves and calculate Hill slopes .
Methodological Guidance for Data Analysis
Q. Q7. How should researchers handle conflicting spectral data (NMR/HRMS) during structural elucidation?
Methodological Answer:
- Data triangulation : Cross-validate NMR shifts with predicted values (e.g., ACD/Labs or ChemDraw) .
- Isotopic labeling : Use ¹³C-labeled precursors to confirm carbon assignments in complex spectra .
- Collaborative verification : Share raw data with independent labs via platforms like Zenodo for peer validation .
Q. Q8. What statistical frameworks are recommended for analyzing time-dependent bioactivity of this compound?
Methodological Answer:
- Survival analysis : Kaplan-Meier curves with log-rank tests to compare larval mortality rates across timepoints .
- Mixed-effects models : Account for repeated measures and variability between experimental batches (e.g., lme4 in R) .
- Bootstrapping : Resampling techniques to estimate confidence intervals for degradation kinetics .
Ethical and Reproducibility Considerations
Q. Q9. How can researchers ensure ethical sourcing and documentation of plant materials for this compound studies?
Methodological Answer:
Q. Q10. What strategies mitigate batch-to-batch variability in this compound extraction?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
